3-Iodothiophene-2-sulfonyl fluoride
Description
Properties
IUPAC Name |
3-iodothiophene-2-sulfonyl fluoride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2FIO2S2/c5-10(7,8)4-3(6)1-2-9-4/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUKUORHXDYRKCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1I)S(=O)(=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2FIO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Applications and Research Perspectives of 3 Iodothiophene 2 Sulfonyl Fluoride Derivatives in Academic Research
Utility as Modular Building Blocks in Complex Chemical Synthesis
The unique architecture of 3-iodothiophene-2-sulfonyl fluoride (B91410), featuring a reactive carbon-iodine (C-I) bond and a sulfur-fluorine (S-F) bond, establishes it as a highly valuable and modular building block in synthetic chemistry. These two functional groups exhibit orthogonal reactivity, allowing for selective and sequential transformations.
Facilitating Carbon-Heteroatom and Carbon-Carbon Bond Formations
The presence of an iodine atom on the thiophene (B33073) ring provides a classic handle for transition-metal-catalyzed cross-coupling reactions. This functionality is pivotal for constructing both carbon-carbon and carbon-heteroatom bonds, enabling the elaboration of the thiophene core.
Carbon-Carbon Bond Formation: The C-I bond is readily activated by palladium catalysts, facilitating a range of coupling reactions. For instance, in reactions analogous to the Suzuki coupling, the iodo-group can be coupled with various organoboron reagents to form a new C-C bond. Similarly, Sonogashira couplings with terminal alkynes and Stille couplings with organostannanes can be employed to introduce diverse carbon-based substituents at the 3-position of the thiophene ring. The reactivity of alkyl fluorides in nickel-catalyzed coupling reactions with Grignard reagents also highlights the potential for diverse transformations. illinois.edu
Carbon-Heteroatom Bond Formation: The palladium-catalyzed Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds by coupling the iodothiophene with various amines. This is a crucial step in the synthesis of many biologically active compounds. Similarly, C-O and C-S bonds can be formed through analogous coupling reactions with alcohols and thiols, respectively. The development of transition metal-mediated C-F bond formation has been a significant challenge, but recent advances have shown promise. nih.govresearchgate.net
The table below summarizes the key cross-coupling reactions that can be facilitated by the iodo group on the thiophene ring.
| Reaction Name | Coupling Partner | Bond Formed | Catalyst System (Typical) |
| Suzuki Coupling | Organoboron Reagent (e.g., Ar-B(OH)₂) | C-C | Pd(PPh₃)₄, Base |
| Sonogashira Coupling | Terminal Alkyne (e.g., R-C≡CH) | C-C | PdCl₂(PPh₃)₂, CuI, Base |
| Stille Coupling | Organostannane (e.g., Ar-SnBu₃) | C-C | Pd(PPh₃)₄ |
| Heck Coupling | Alkene | C-C | Pd(OAc)₂, PPh₃, Base |
| Buchwald-Hartwig Amination | Amine (R₂NH) | C-N | Pd₂(dba)₃, Ligand, Base |
| Ullmann Condensation | Alcohol (ROH) | C-O | CuI, Base, Ligand |
Involvement in Multi-Component and Cyclization Reactions
The dual functionality of 3-iodothiophene-2-sulfonyl fluoride makes it an ideal substrate for multi-component and cyclization reactions. These reactions offer a pathway to rapidly increase molecular complexity from simple starting materials. While direct examples involving this specific molecule are emerging, the known reactivity of its constituent parts provides a clear indication of its potential. For example, a sequential one-pot reaction could involve a Sonogashira coupling at the iodo-position, followed by an intramolecular reaction involving the newly introduced group and the sulfonyl fluoride moiety to form a fused ring system.
Furthermore, the principles of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, a concept that has gained significant traction, can be applied. sioc-journal.cnresearchgate.net The sulfonyl fluoride group can react with a variety of nucleophiles, and this reactivity can be harnessed in multicomponent setups. For instance, the use of arynes in the presence of secondary amines and sulfuryl fluoride (SO₂F₂) to produce substituted arylsulfonyl fluorides demonstrates the potential for such complex transformations. mdpi.com
Development and Application as Chemical Probes
Sulfonyl fluorides have emerged as a privileged class of electrophilic "warheads" for the development of chemical probes. sigmaaldrich.com Their reactivity is context-specific and can be tuned to target a range of nucleophilic amino acid residues within proteins. mdpi.com
Investigations in Chemical Biology
In the field of chemical biology, probes are essential for understanding protein function, identifying drug targets, and elucidating biological pathways. The sulfonyl fluoride group can form stable covalent bonds with serine, threonine, tyrosine, lysine (B10760008), cysteine, and histidine residues in proteins. mdpi.com
The this compound scaffold is particularly promising for creating sophisticated chemical probes. The iodo-substituent serves as a versatile handle for attaching a recognition element—a molecule designed to bind to a specific protein or class of proteins. Once the recognition element guides the probe to its target, the sulfonyl fluoride "warhead" can react with a nearby nucleophilic residue, leading to irreversible labeling.
A notable application of sulfonyl fluoride-based probes is in the study of cereblon (CRBN), a component of the E3 ubiquitin ligase complex. nih.govrsc.orgrsc.org Derivatives have been developed to covalently engage a histidine residue in the sensor loop of CRBN, aiding in the discovery and optimization of molecular glue degraders. nih.govrsc.org This strategy highlights how the covalent nature of the sulfonyl fluoride interaction can rescue binding affinity and enhance cellular occupancy. nih.gov
The table below illustrates the amino acid residues that can be targeted by sulfonyl fluoride warheads.
| Amino Acid | Nucleophilic Group |
| Serine | Hydroxyl (-OH) |
| Threonine | Hydroxyl (-OH) |
| Tyrosine | Phenolic Hydroxyl (-OH) |
| Lysine | Epsilon-Amino (-NH₂) |
| Cysteine | Thiol (-SH) |
| Histidine | Imidazole Ring |
Strategies for Late-Stage Functionalization of Complex Molecules
Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that involves modifying a complex molecule, such as a drug candidate or natural product, in the final steps of its synthesis. This approach allows for the rapid generation of analogs for structure-activity relationship (SAR) studies without the need for de novo synthesis.
The orthogonal reactivity of this compound derivatives makes them excellent candidates for LSF. A complex molecular fragment can be installed via cross-coupling at the C-I bond, leaving the sulfonyl fluoride group intact for subsequent modification. Alternatively, the sulfonyl fluoride can first be reacted with a suitable nucleophile, and the iodo-group can then be used as a handle for further diversification. Recent advances have demonstrated the ability to functionalize C(sp³)–F bonds using organoaluminum compounds, showcasing the expanding toolkit for modifying fluorinated molecules. nih.gov This dual reactivity allows for a modular and flexible approach to molecular design. For example, a one-pot reaction for the synthesis of aryl sulfonyl fluorides from aryl iodides has been developed, highlighting the potential for streamlined synthetic routes. organic-chemistry.org
Role in Diversity-Oriented Synthesis (DOS) and Chemical Library Generation
Diversity-oriented synthesis (DOS) aims to produce collections of structurally diverse small molecules to explore chemical space and identify new biologically active compounds. Bifunctional building blocks like this compound are central to many DOS strategies.
Starting from this single scaffold, two distinct vectors of diversification can be explored. One vector involves the vast array of commercially available or readily synthesized partners for palladium-catalyzed cross-coupling reactions at the iodine position. The second vector leverages the burgeoning field of SuFEx click chemistry, which allows for the efficient and modular connection of the sulfonyl fluoride group to a wide range of molecular fragments. chemrxiv.org A "Diversity Oriented Clicking" strategy has been described for the synthesis of N-substituted 2-aminothiazoles, demonstrating the power of this approach for generating libraries of novel compounds. nih.govchemrxiv.org This dual-functionalization strategy enables the rapid generation of a large and diverse chemical library from a single, versatile starting material, which is invaluable for high-throughput screening and drug discovery campaigns.
Exploration in Materials Science Research
The unique combination of a thiophene ring, an iodine atom, and a sulfonyl fluoride group in this compound makes it a highly promising monomer for the synthesis of advanced functional materials. Its derivatives are being explored for their potential in organic electronics and for creating novel polymers through SuFEx chemistry.
Thiophene-based compounds are foundational to the field of organic electronics due to their excellent semiconducting properties, chemical stability, and structural versatility. google.com Polythiophenes and oligothiophenes are integral components in devices such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). chemimpex.comorganic-chemistry.org The electronic properties of these materials can be finely tuned through chemical modification of the thiophene ring. organic-chemistry.org
The "3-Iodothiophene" portion of the target molecule is a key precursor in this area. chemimpex.com The iodine substituent provides a reactive site for classic cross-coupling reactions (e.g., Suzuki, Stille, or Sonogashira couplings), enabling the construction of extended π-conjugated systems. chemimpex.comsigmaaldrich.com For instance, 3-iodothiophene (B1329286) has been used to synthesize 3-thienylzinc iodide, which is then coupled with aryl halides, and to prepare 3-(perfluorooctyl)thiophene for the synthesis of poly(3-perfluorooctylthiophene). sigmaaldrich.com This established reactivity suggests that this compound could serve as a monomer to introduce both a thiophene unit and a latent reactive site (the sulfonyl fluoride) into a larger conjugated structure. The pursuit of novel materials for (bio)electronics continually demands better-performing and functionalizable semiconductive polymers, with thiophene derivatives being central to this effort. scispace.com
| Thiophene Derivative Application | Key Feature | Resulting Material/Device |
| Organic Semiconductors | π-conjugated backbone | Organic Field-Effect Transistors (OFETs) |
| Photovoltaics | Light absorption and charge transport | Organic Solar Cells (OPVs) |
| Electroluminescence | Emission of light under electric field | Organic Light-Emitting Diodes (OLEDs) |
| Bioelectronics | Biocompatibility and conductivity | Biosensors, Neural Probes |
Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as a highly reliable and efficient click chemistry reaction for polymer synthesis. nih.govrsc.org This methodology uses the robust and selectively reactive S(VI)-F bond of sulfonyl fluorides (R-SO₂F) to link molecular building blocks, forming polysulfates and polysulfonates. nih.govnih.gov These polymers often exhibit exceptional mechanical properties and thermal stability, making them attractive as engineering polymers. nih.gov
The sulfonyl fluoride group in this compound makes it an ideal AB-type monomer for SuFEx polymerization. The reaction typically involves the condensation of a sulfonyl fluoride with a silyl (B83357) ether, often catalyzed by bases like DBU or, more recently, bifluoride salts, which can significantly increase reaction rates and lower catalyst loading. nih.govnih.gov
Key Features of SuFEx Polymerization:
High Efficiency: Reactions often proceed to near-quantitative conversion in short timeframes. rsc.org
Modularity: A wide range of monomers can be used to create diverse polymer structures. nih.gov
Functional Group Tolerance: The reaction is compatible with many other chemical groups, allowing for the synthesis of complex, functional polymers. nih.gov
Post-Polymerization Modification: The SuFEx linkage itself can sometimes be further modified, enabling the creation of branched or functionalized materials. nih.govescholarship.org
The use of a monomer like this compound in SuFEx polymerization would yield a polysulfate or polysulfonate with a thiophene ring in the backbone and a pendant iodine atom. This iodine could then be used for post-polymerization modification via cross-coupling, allowing for the attachment of other functional groups to tune the material's properties. This dual reactivity makes the compound a versatile tool for creating complex polymer architectures.
| Catalyst System | Monomers | Polymer Type | Key Finding |
| DBU (20 mol%) | Bis(aryl silyl ethers) + Bis(iminosulfur oxydifluorides) | SOF₄-derived copolymers | High molecular weight (up to 295 kDa) polymers with helical structures were synthesized. nih.gov |
| Bifluoride Salts (Q⁺[FHF]⁻) | Aryl silyl ethers + Aryl fluorosulfates/Alkyl sulfonyl fluorides | Polysulfates and Polysulfonates | Bifluoride catalysts are significantly more active than superbases, allowing for lower catalyst loading (down to 0.05 mol%). nih.gov |
| Tetrabutylammonium fluoride (TBAF) | Polymers with orthogonal SuFEx groups | Coupled Polymers | TBAF is an excellent catalyst for fast and efficient polymer-polymer coupling. rsc.org |
Radiochemical Applications and Imaging Research
The development of radiotracers for Positron Emission Tomography (PET) is crucial for non-invasive diagnosis in oncology and neuroscience. The fluorine-18 (B77423) (¹⁸F) isotope is favored for PET due to its convenient half-life (109.7 min) and low positron energy. Aryl sulfonyl fluorides have been identified as promising precursors for ¹⁸F-labeling. nih.govresearchgate.net
Recent research has focused on developing methods for the ¹⁸F-labeling of sulfonyl fluorides. The S-F bond can undergo nucleophilic isotopic exchange with [¹⁸F]fluoride, providing a direct route to ¹⁸F-labeled PET probes. nih.govnih.gov This reaction can often be performed under mild, aqueous conditions, which is advantageous for complex biological molecules. nih.gov
A successful strategy involves the Cu-catalyzed synthesis of well-functionalized alkenyl sulfonyl fluorides, which serve as precursors for ¹⁸F labeling. cas.cnacs.org An unconventional elimination pathway was discovered where the SO₂ moiety in certain sulfonic esters demonstrates higher electrophilicity than the alkyl group, enabling a novel route to these compounds. cas.cnacs.orgorganic-chemistry.org While this compound is not an alkenyl sulfonyl fluoride, the core principle of using a sulfonyl fluoride as a handle for ¹⁸F-labeling is directly applicable. The compound could be used as a synthon to create ¹⁸F-labeled thiophene-containing radiotracers. The process would involve a simple isotopic exchange reaction, potentially on a precursor where the iodine has already been used to conjugate the thiophene moiety to a biologically active molecule.
¹⁸F-Labeling of Sulfonyl Fluorides for PET:
Precursor: An aryl sulfonyl chloride or fluoride. nih.gov
Radiolabeling Agent: Cesium [¹⁸F]fluoride (Cs[¹⁸F]F) or other [¹⁸F]fluoride sources. nih.gov
Conditions: Typically performed in mixtures of organic solvents and water, often at room temperature. nih.gov
Application: Synthesis of bifunctional ¹⁸F-labeled synthons that can be conjugated to biomolecules for targeted PET imaging. nih.govnih.gov
| Precursor Type | Labeling Reaction | Product | Significance |
| Arylsulfonyl chlorides | Nucleophilic exchange with Cs[¹⁸F]F/Cs₂CO₃ | Arylsulfonyl [¹⁸F]fluorides | First step towards an aqueous, room temperature ¹⁸F labeling strategy. nih.gov |
| Aryl-fluorosulfate FAPI precursors | Sulfur [¹⁸F]fluoride exchange ([¹⁸F]SuFEx) | [¹⁸F]FAPI tracers | Ultra-fast radiolabeling with high yields, though potential for in vivo defluorination exists. nih.gov |
| β-chloro-α-(difluoromethoxysulfonyl)alkanes | Cu-catalyzed reaction followed by elimination and ¹⁸F-exchange | [¹⁸F]Alkenyl sulfonyl fluorides | First ¹⁸F labeling of alkenyl sulfonyl fluorides, creating versatile prosthetic groups. cas.cn |
Emerging Research Directions and Future Outlook
The future utility of this compound and its derivatives hinges on the development of more efficient synthetic methods and the expansion of its applications in catalysis and materials science.
The synthesis of aryl sulfonyl fluorides has traditionally relied on multi-step processes, often starting from sulfonyl chlorides. mdpi.com Modern research is focused on developing more direct and versatile catalytic methods. A one-pot, palladium-catalyzed reaction of aryl iodides with a sulfur dioxide source (DABSO) and a fluorine source (Selectfluor) represents a potential route to synthesize compounds like this compound directly from a diiodothiophene precursor. organic-chemistry.org
Other innovative catalytic systems are also emerging:
Bismuth Catalysis: An organobismuth(III) complex has been shown to catalyze the synthesis of sulfonyl fluorides from aryl boronic acids, SO₂, and Selectfluor. This method displays broad functional group tolerance. organic-chemistry.org
Photoredox Catalysis: Mild and scalable methods for preparing alkyl sulfonyl fluorides from alkyl bromides and alcohols have been developed using photoredox catalysis. organic-chemistry.org Similarly, organophotocatalysis can be used to synthesize aryl sulfonyl fluorides from diaryliodonium salts. rsc.org
Electrochemical Synthesis: An environmentally benign electrochemical approach can prepare sulfonyl fluorides directly from thiols or disulfides using KF as the fluoride source. acs.org
These advanced catalytic strategies could provide more efficient and scalable access to this compound, overcoming limitations of classical synthetic routes and paving the way for its broader application in research and industry.
| Catalytic Method | Starting Materials | Key Reagents | Advantage |
| Palladium Catalysis | Aryl Iodides | DABSO, Selectfluor | One-pot synthesis from readily available aryl halides. organic-chemistry.org |
| Bismuth Catalysis | Aryl Boronic Acids | Bi(III) catalyst, SO₂, Selectfluor | High functional group tolerance, redox-neutral pathway. organic-chemistry.org |
| Organophotocatalysis | Diaryliodonium Salts | Photocatalyst, DABSO, KHF₂ | Mild reaction conditions using light energy. rsc.org |
| Electrochemical Synthesis | Thiols, Disulfides | KF, Pyridine·HCl | Green and mild protocol using an inexpensive fluoride source. acs.org |
Computational Chemistry for Mechanistic Elucidation and Design
In the exploration of this compound and its derivatives, computational chemistry has emerged as a powerful tool for elucidating reaction mechanisms and guiding the rational design of new molecular entities. The insights gained from theoretical calculations complement experimental findings, providing a deeper understanding of the electronic structure, reactivity, and interaction of these compounds at a molecular level.
Density Functional Theory (DFT) is a cornerstone of computational investigations in this area, enabling the study of ground and transition states, reaction intermediates, and the prediction of various molecular properties. nih.gov These computational approaches are instrumental in mapping out reaction pathways, calculating activation energies, and explaining observed regioselectivity and stereoselectivity. For instance, in reactions involving sulfonyl fluorides, DFT calculations have been employed to suggest that oxidative addition can occur at the C-S bond, followed by desulfonation to form a palladium-fluoride intermediate, which then facilitates transmetalation. uni.lu
Furthermore, computational studies can shed light on the role of catalysts and bases in activating the sulfonyl fluoride group. Theoretical models have demonstrated that the formation of the N-S bond in sulfonamide synthesis is significantly influenced by the concerted deprotonation of the amine nucleophile by a base. mdpi.comnih.gov This interaction, akin to a hydrogen bond, enhances the nucleophilicity of the amine and lowers the energy barrier for the reaction. mdpi.comnih.gov Such mechanistic insights are crucial for optimizing reaction conditions and expanding the synthetic utility of this compound derivatives.
In the context of designing new derivatives with specific biological activities, computational methods such as molecular docking and molecular dynamics (MD) simulations are invaluable. These techniques allow for the in silico screening of virtual libraries of this compound analogs against biological targets. For example, in studies of structurally related thieno[2,3-d]pyrimidine (B153573) derivatives, molecular docking has been used to predict the binding conformations and affinities of compounds within the active site of target proteins like VEGFR-2.
The following interactive data table showcases the types of parameters that can be derived from computational studies on related thiophene sulfonamide derivatives, which serve as a proxy for understanding the electronic properties of this compound analogs. These parameters are critical for quantitative structure-activity relationship (QSAR) studies and for the rational design of new compounds.
| Compound Derivative (Exemplary) | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Dipole Moment (Debye) |
| Thiophene-2-sulfonamide | -7.5 | -1.2 | 6.3 | 5.8 |
| 5-Bromo-thiophene-2-sulfonamide | -7.6 | -1.5 | 6.1 | 4.9 |
| 5-Chloro-thiophene-2-sulfonamide | -7.7 | -1.6 | 6.1 | 5.0 |
| 3,5-Dichloro-thiophene-2-sulfonamide | -7.9 | -1.8 | 6.1 | 4.2 |
This table presents exemplary data from computational studies on thiophene sulfonamide derivatives to illustrate the types of quantum chemical descriptors used in molecular design. The values are representative and not specific to this compound derivatives.
The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies are indicative of the electron-donating and accepting abilities of a molecule, respectively. The energy gap between them is a key indicator of chemical reactivity and stability. mdpi.com A smaller energy gap generally implies higher reactivity. The dipole moment affects the molecule's solubility and its ability to engage in polar interactions.
By calculating these and other descriptors for a series of virtual this compound derivatives, researchers can build predictive models to identify candidates with desired electronic and steric properties for a particular application, be it as a reactive intermediate in organic synthesis or as a ligand for a biological target. This in silico-first approach can significantly accelerate the discovery and development process by prioritizing the synthesis of the most promising compounds.
Q & A
Q. What are the recommended synthetic routes for preparing 3-Iodothiophene-2-sulfonyl fluoride in laboratory settings?
- Methodological Answer : A common approach involves sequential functionalization of the thiophene ring:
Iodination : Electrophilic iodination of 2-sulfonylthiophene derivatives using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled conditions.
Sulfonation : Sulfonation at the 2-position using sulfur trioxide (SO₃) complexes in non-aqueous solvents (e.g., dichloromethane).
Fluorination : Conversion of the sulfonic acid group to sulfonyl fluoride using diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®.
Key Considerations : Monitor reaction progress via thin-layer chromatography (TLC) and optimize stoichiometry to avoid over-iodination or side reactions. Purification typically involves silica gel chromatography .
Q. How should researchers handle and store this compound to ensure stability and prevent decomposition?
- Methodological Answer :
- Handling : Use nitrile or neoprene gloves (tested for permeability resistance) and tightly sealed goggles. Perform reactions in a fume hood due to potential HF release during fluorination steps .
- Storage : Store in amber glass vials under inert gas (argon or nitrogen) at –20°C to minimize hydrolysis. Desiccate with silica gel to prevent moisture ingress .
Q. What analytical techniques are essential for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H, ¹³C, and ¹⁹F NMR to confirm substitution patterns and fluorine integration.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion verification.
- Infrared Spectroscopy (IR) : Detect characteristic S=O (1360–1290 cm⁻¹) and S-F (750–700 cm⁻¹) stretches.
- Elemental Analysis : Validate stoichiometry of C, H, S, and I .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound derivatives be achieved using transition metal catalysts?
- Methodological Answer : Rhodium-catalyzed asymmetric synthesis is effective for introducing chirality.
Catalyst Selection : Use [Rh(cod)₂]OTf with chiral bisphosphine ligands (e.g., BINAP derivatives).
Reaction Optimization : Conduct reactions in anhydrous THF at –40°C to suppress racemization.
Enantiomeric Excess (ee) Analysis : Employ chiral HPLC with a cellulose-based column or polarimetry .
Q. What strategies mitigate side reactions during the sulfonation and fluorination steps in synthesizing this compound?
- Methodological Answer :
- Sulfonation : Use SO₃·Pyridine complex to control reactivity. Avoid excess sulfonating agents to prevent ring sulfonation at undesired positions.
- Fluorination : Add DAST dropwise at 0°C to minimize exothermic decomposition. Quench unreacted DAST with aqueous NaHCO₃.
- Purification : Combine column chromatography (hexane/ethyl acetate gradient) with recrystallization (toluene/hexane) to remove byproducts .
Q. How does the electronic nature of the thiophene ring influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- Electron-Withdrawing Effects : The sulfonyl fluoride group deactivates the thiophene ring, directing cross-coupling (e.g., Suzuki-Miyaura) to the iodine-bearing position.
- Zinc-Mediated Coupling : Generate 3-thienylzinc iodide intermediates (via reaction with Zn dust) for Negishi coupling with aryl halides.
- Substituent Effects : Electron-deficient aryl partners (e.g., nitriles) enhance coupling efficiency due to matched electronic profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
